

Chemical structure and properties of HYDAMTIQ.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HYDAMTIQ

Cat. No.: B15588144

[Get Quote](#)

A comprehensive analysis of existing literature reveals that **HYDAMTIQ**, with the chemical name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. [1][2][3][4] This small molecule has garnered significant attention within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, inflammatory conditions, and ischemia. [1][2][5] Preclinical studies have demonstrated its efficacy in various animal models, highlighting its neuroprotective, anti-inflammatory, and anti-tumor properties. [2][3][5][6]

Chemical Structure and Properties

HYDAMTIQ is a hydroxyl derivative of thieno[2,3-c]isoquinolin-5(4H)-one. [1] Its chemical structure is characterized by a fused heterocyclic system, which is crucial for its interaction with the PARP enzymes. The molecular weight of **HYDAMTIQ** is 310.8 g/mol. [3]

Table 1: Physicochemical Properties of **HYDAMTIQ**

Property	Value	Reference
IUPAC Name	2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one	[2][3]
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₂ S	Inferred from structure
Molecular Weight	310.8 g/mol	[3]
Purity	>97% (as assessed by HPLC)	[3]

Mechanism of Action and Biological Activity

HYDAMTIQ exerts its biological effects primarily through the inhibition of PARP-1 and PARP-2. [3][4] PARP enzymes are key players in DNA repair and the regulation of cell death and survival. [2][7] By inhibiting these enzymes, **HYDAMTIQ** can induce synthetic lethality in cancer cells with deficient DNA damage response pathways, such as those with BRCA mutations. [5][8] Furthermore, its inhibitory action on PARP modulates inflammatory responses and reduces tissue damage in models of ischemia and fibrosis. [2][3][9]

Table 2: In Vitro Biological Activity of **HYDAMTIQ**

Target	IC ₅₀	Assay Conditions	Reference
PARP-1/2	2-20 nM	Not specified	[3]
PARP-1/2	29-38 nM	Not specified	[4]

Therapeutic Potential and Preclinical Findings

Extensive preclinical research has highlighted the therapeutic potential of **HYDAMTIQ** across various disease models.

Oncology

HYDAMTIQ has demonstrated significant anti-proliferative effects in human tumor cell lines, particularly those with defects in DNA damage response pathways. [5][8] Its efficacy has been observed in models of ovarian, breast, prostate, and pancreatic cancers, as well as

glioblastoma multiforme.[4] Studies have also shown a synergistic cytotoxic effect when **HYDAMTIQ** is combined with conventional chemotherapy agents like 5-fluorouracil.[5]

Inflammation and Fibrosis

In a murine model of bleomycin-induced lung fibrosis, **HYDAMTIQ** was shown to attenuate lung stiffness, reduce inflammatory markers, and dampen the TGF- β /SMAD signaling pathway, a key driver of fibrosis.[3][9][10] It also demonstrated beneficial effects in an allergen-induced asthma model by reducing bronchial hyper-reactivity and airway remodeling.[6]

Ischemia

HYDAMTIQ has shown neuroprotective properties in models of brain ischemia.[2] Its ability to inhibit PARP-1, which is overactivated during ischemic events and contributes to neuronal death, makes it a promising candidate for the treatment of stroke.[2][7]

Signaling Pathway Modulation

A key mechanism underlying the anti-fibrotic effects of **HYDAMTIQ** is its ability to modulate the Transforming Growth Factor- β (TGF- β) signaling pathway. TGF- β is a pro-fibrotic cytokine that, upon binding to its receptor, activates SMAD proteins, which then translocate to the nucleus to regulate the expression of genes involved in fibrosis. **HYDAMTIQ** has been shown to decrease TGF- β expression and the subsequent phosphorylation of SMAD3, thereby inhibiting the pro-fibrotic cascade.[3][9]

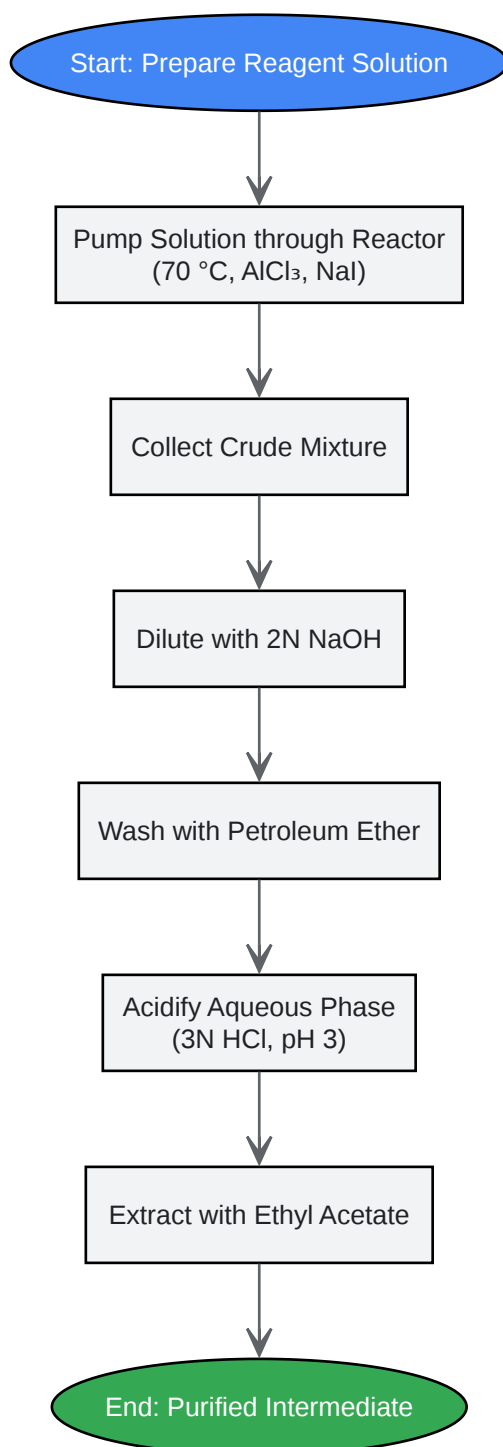
Caption: **HYDAMTIQ** inhibits PARP-1, which in turn reduces the expression of TGF- β and dampens the pro-fibrotic SMAD signaling pathway.

Experimental Protocols

Continuous Flow Synthesis of **HYDAMTIQ**

A four-step continuous flow synthesis method has been developed to produce **HYDAMTIQ** on a multi-gram scale.[1] This method offers improvements over traditional batch synthesis in terms of yield, scalability, and safety. The key steps include a Suzuki-Miyaura reaction, a thermal cyclization, and a Mannich-type reaction.[1]

Flow Synthesis of 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one (Intermediate): A solution of 9-methoxy[2,3-c]isoquinolin-5(4H)-one and dodecanethiol in 1,2-dichlorobenzene is pumped through a tubular reactor containing AlCl_3 and NaI at 70°C . The crude product is then collected, purified through acid-base extraction, and extracted with ethyl acetate.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the continuous flow synthesis of a key **HYDAMTIQ** intermediate.

Western Blot Analysis for PARP Activity

To assess the inhibitory effect of **HYDAMTIQ** on PARP activity, Western blot analysis is performed on protein extracts from treated cells or tissues.^[3]

- **Protein Extraction:** Total proteins are extracted from lung tissue homogenates.
- **Quantification:** Protein concentration is determined using a standard assay.
- **SDS-PAGE and Transfer:** Thirty micrograms of protein per sample are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
- **Antibody Incubation:** The membrane is incubated with a primary antibody that recognizes poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
- **Detection and Quantification:** The protein bands are visualized using enhanced chemiluminescence (ECL) and quantified by densitometric analysis.^[3]

In Vivo Bleomycin-Induced Lung Fibrosis Model

The anti-fibrotic efficacy of **HYDAMTIQ** is evaluated in a well-established mouse model of pulmonary fibrosis.^{[3][9]}

- **Induction of Fibrosis:** Mice are intratracheally injected with bleomycin to induce lung injury and subsequent fibrosis.
- **Treatment:** Following bleomycin administration, mice are treated with either vehicle or different doses of **HYDAMTIQ** (e.g., 1, 3, and 10 mg/kg) daily for 21 days.
- **Assessment of Lung Function:** Airway resistance and lung compliance are measured to assess lung stiffness.
- **Biochemical and Histological Analysis:** Lungs are harvested for the measurement of PARP activity, TGF- β levels, pSMAD3 expression, and inflammatory markers. Histological sections are stained to evaluate collagen deposition and cellular infiltration.^{[3][9]}

Table 3: Effect of **HYDAMTIQ** on Bleomycin-Induced Lung Inflammation

Marker	Bleomycin + Vehicle	Bleomycin + HYDAMTIQ (10 mg/kg)	Reference
IL-1 β (pg/ μ g protein)	13.8 \pm 1.3	Significantly reduced	[3]
TNF- α (ng/ μ g protein)	5.7 \pm 0.06	Significantly reduced	[3]
iNOS protein expression	Increased	Dampened	[3]
COX-2 protein expression	Increased	Dampened	[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of novel potent PARP-1 inhibitors endowed with neuroprotective properties: From TIQ-A to HYDAMTIQ - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. HYDAMTIQ, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF- β /SMAD signalling pathway - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Inhibitory Effects of HYDAMTIQ, a Novel PARP Inhibitor, on Growth in Human Tumor Cell Lines With Defective DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(ADP-ribose) polymerase inhibition with HYDAMTIQ reduces allergen-induced asthma-like reaction, bronchial hyper-reactivity and airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. HYDAMTIQ, a selective PARP-1 inhibitor, improves bleomycin-induced lung fibrosis by dampening the TGF- β /SMAD signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of HYDAMTIQ.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588144#chemical-structure-and-properties-of-hydamtq]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com